N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine
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Overview
Description
N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine is an organic compound that features a benzene ring substituted with a fluorine atom and two amino groups, one of which is attached to a dimethylaminoethyl group
Mechanism of Action
Target of action
Compounds with a dimethylaminoethyl group often interact with various receptors in the body, particularly neurotransmitter receptors. For example, dimethyltryptamine, a compound with a similar structure, acts as a non-selective agonist at most or all of the serotonin receptors .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of such compounds can vary widely. For example, a two-compartment pharmacokinetic model provided the best fit for the concentration-time profiles obtained for most patients showing clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72± 0.55 l/kg, an initial half-life of 0.28±0.19 h and a terminal half-life of 2.04±0.94 h .
Action environment
The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, a compound with a dimethylaminoethyl group showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.
Alkylation: The 2-fluoroaniline undergoes alkylation with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate to form N1-(2-(dimethylamino)ethyl)-2-fluoroaniline.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the second amino group at the para position relative to the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or thiourea under reflux conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Hydroxyl or thiol-substituted benzene derivatives.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
N1-(2-(dimethylamino)ethyl)-benzene-1,4-diamine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N1-(2-(dimethylamino)ethyl)-2-chlorobenzene-1,4-diamine: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
N1-(2-(dimethylamino)ethyl)-2-bromobenzene-1,4-diamine: Similar to the chlorinated derivative but with a bromine atom, affecting its steric and electronic characteristics.
Uniqueness: N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONTXQMXZGJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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